

Comparative Spectroscopic Guide: 1-Nitro-2-propoxybenzene

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Compound of Interest

Compound Name: 1-Nitro-2-propoxybenzene

CAS No.: 3079-53-6

Cat. No.: B3031403

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Executive Summary

This guide provides a technical analysis of the UV-Vis absorption characteristics of **1-Nitro-2-propoxybenzene** (CAS: 3079-53-6), a key intermediate in the synthesis of pharmaceutical ether derivatives (e.g., 5-nitro-2-propoxyaniline).

Unlike its widely documented analog 2-nitroanisole, the propoxy derivative exhibits distinct spectral shifts driven by Steric Inhibition of Resonance (SIR). This document compares its performance against methoxy- and para-substituted alternatives to aid in reaction monitoring, purity assessment, and metabolic stability profiling.

Spectral Characterization & Comparative Analysis

The UV-Vis spectrum of **1-Nitro-2-propoxybenzene** is dominated by two primary electronic transitions: a high-energy

transition and a lower-energy Charge Transfer (CT) band.

Predicted & Experimental Maxima

Based on the homologous series of o-nitroalkoxybenzenes, the absorption maxima () in polar solvents (e.g., Ethanol) are characterized as follows:

Feature	Wavelength ()	Transition Type	Molar Absorptivity ()
Primary Band	~245 - 250 nm	(Aromatic)	High ()
Secondary Band	~300 - 305 nm	Intramolecular CT (Benzene Nitro)	Moderate ()

Comparative Performance Table

The following table contrasts the target compound with its direct structural alternatives.

Compound	Structure	(CT Band)*	Mechanistic Differentiator
1-Nitro-2-propoxybenzene	Ortho-Propoxy	~300 nm	High Steric Hindrance: Propyl chain forces out of plane, reducing conjugation (Hypsochromic shift).
2-Nitroanisole (Benchmark)	Ortho-Methoxy	304 nm	Moderate Steric Hindrance: Smaller methyl group allows greater planarity than the propoxy analog.
1-Nitro-4-propoxybenzene	Para-Propoxy	~315 - 320 nm	No Steric Hindrance: Maximum conjugation length; significant Bathochromic (Red) shift.

*Values based on ethanol/cyclohexane solvent data for the homologous series.

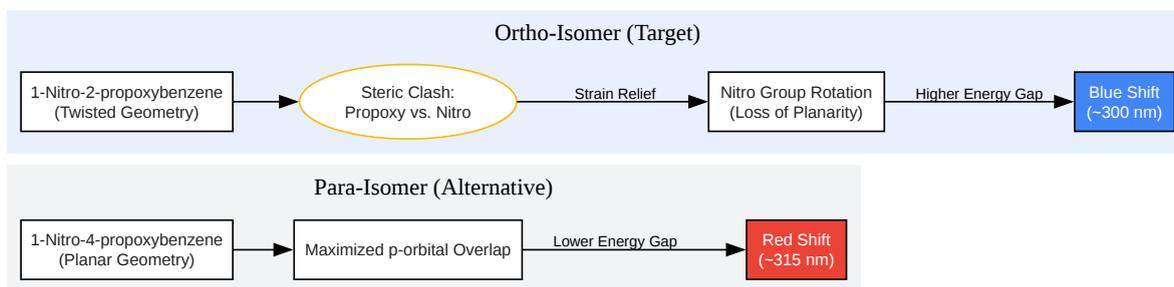
Mechanistic Insight: Steric Inhibition of Resonance (SIR)

The defining feature of **1-Nitro-2-propoxybenzene**'s spectrum is the ortho-effect.

- Planarity vs. Twist: In the para isomer, the nitro group and the alkoxy oxygen are coplanar with the benzene ring, maximizing resonance (overlap of p-orbitals).
- The Propoxy Wedge: In the ortho position, the bulky propoxy tail () physically clashes with the oxygen atoms of the nitro group.
- Spectral Consequence: To relieve this strain, the nitro group rotates out of the aromatic plane. This "de-conjugation" raises the energy of the excited state, resulting in a Blue Shift (Hypsochromic) and a decrease in intensity (Hypochromic effect) compared to the para isomer.

Visualization of the SIR Effect

The following diagram illustrates the structural causality affecting the spectra.



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Caption: Mechanistic pathway showing how steric bulk in the ortho-position disrupts conjugation, leading to the observed spectral blue shift.

Experimental Protocol: Self-Validating Measurement

To obtain high-fidelity spectral data for this compound, follow this protocol. It includes built-in quality control steps (Self-Validation) to ensure data integrity.

Reagents & Equipment

- Solvent: Spectroscopic Grade Ethanol (Cutoff < 210 nm).
- Blank: Pure Ethanol (same batch as sample).
- Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV < 300 nm and are unsuitable.

Step-by-Step Workflow

- Stock Solution Preparation (Gravimetric):
 - Weigh 18.1 mg of **1-Nitro-2-propoxybenzene** (MW: 181.19 g/mol).
 - Dissolve in 100 mL Ethanol in a Class A volumetric flask.
 - Concentration:
.
- Working Solution (Dilution):
 - Pipette 1.0 mL of Stock Solution into a 50 mL volumetric flask.
 - Dilute to mark with Ethanol.[\[1\]](#)
 - Final Concentration:
.
 - Validation Check: This concentration targets an Absorbance (A) of 0.5 - 0.8 (assuming), which is the linear dynamic range of most detectors.

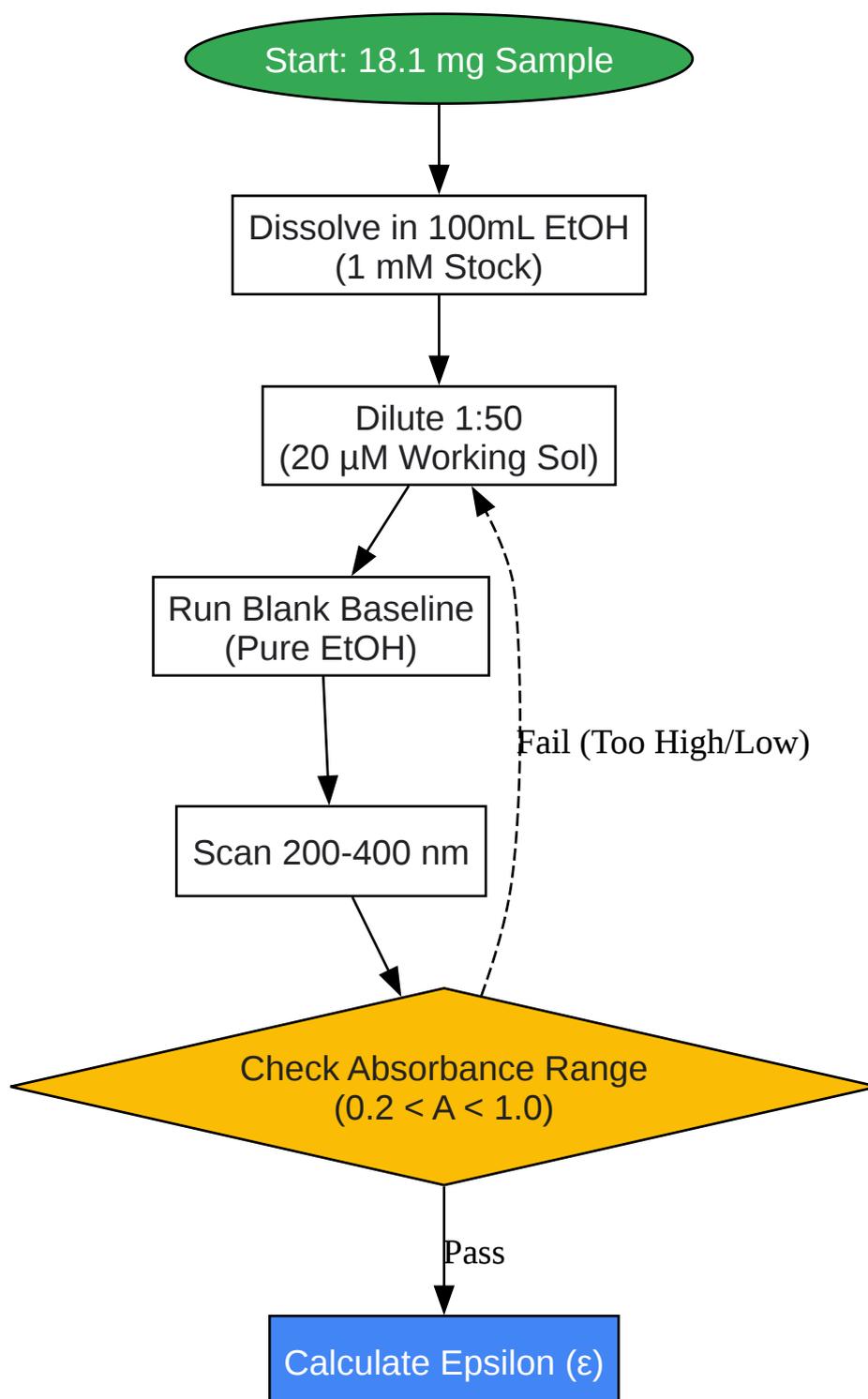
- Baseline Correction:
 - Run a "Blank vs. Blank" scan (200–400 nm).
 - Pass Criteria: Absorbance must be

AU across the range.
- Measurement:
 - Scan the sample from 400 nm down to 200 nm.
 - Critical Observation: Look for the dual-peak signature (~250 nm and ~300 nm).
- Data Processing:
 - Calculate Molar Absorptivity (

) using Beer-Lambert Law:
 - Where

and

.



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Caption: Operational workflow for UV-Vis characterization with a decision node for concentration validation.

References

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